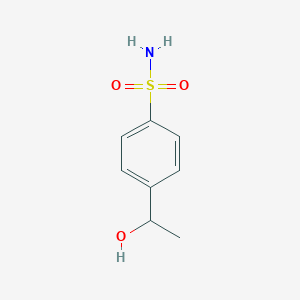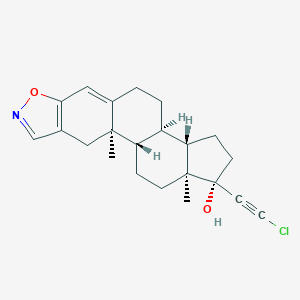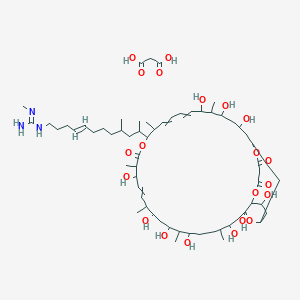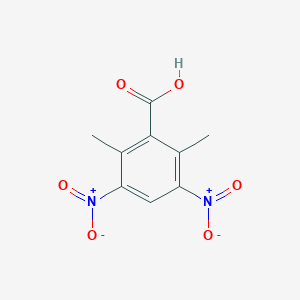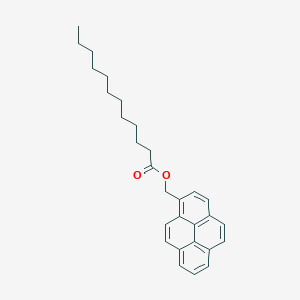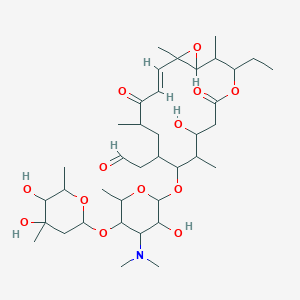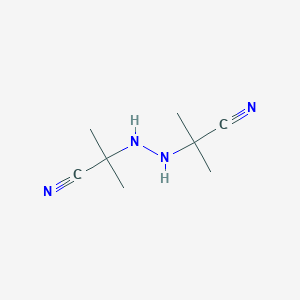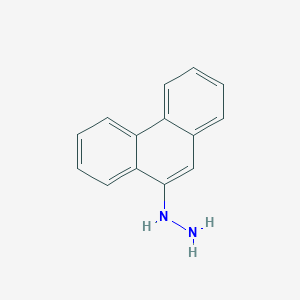
Phenanthren-9-YL-hydrazine
Descripción general
Descripción
Phenanthren-9-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon this compound is known for its unique structure, which includes a hydrazine functional group attached to the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenanthren-9-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be utilized to streamline the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthren-9-YL-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthren-9-yl-azide or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into phenanthren-9-yl-amine or related compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, and may require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include phenanthren-9-yl-azide, phenanthren-9-yl-amine, and various substituted phenanthrene derivatives. These products can be further utilized in the synthesis of more complex molecules or materials.
Aplicaciones Científicas De Investigación
Phenanthren-9-YL-hydrazine has found applications in several scientific research areas:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic, optical, or mechanical properties.
Pharmaceutical Chemistry: this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used as a probe or reagent in various biochemical assays and studies to understand biological processes and interactions.
Mecanismo De Acción
The mechanism of action of Phenanthren-9-YL-hydrazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazine group can form covalent bonds with target molecules, resulting in inhibition or activation of specific biological functions. Detailed studies on the compound’s interactions and effects at the molecular level are essential to elucidate its mechanism of action.
Comparación Con Compuestos Similares
Phenanthren-9-YL-hydrazine can be compared with other similar compounds, such as:
Phenanthrene-9-carboxaldehyde: A precursor in the synthesis of this compound, it lacks the hydrazine functional group.
Phenanthren-9-yl-amine: A reduction product of this compound, it has an amine group instead of a hydrazine group.
Phenanthren-9-yl-azide: An oxidation product, it contains an azide group in place of the hydrazine group.
Propiedades
IUPAC Name |
phenanthren-9-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLYKRUFIRSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498858 | |
| Record name | (Phenanthren-9-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111586-70-0 | |
| Record name | (Phenanthren-9-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)

